molecular formula C21H21N3O5 B2746311 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-19-6

4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2746311
CAS RN: 1787880-19-6
M. Wt: 395.415
InChI Key: YTZUNWDKYPDTOY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazole, an azetidine, a methoxyphenyl, and a pyranone. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains several rings, including a pyrazole, an azetidine, and a pyranone, which could contribute to its stability and reactivity. The presence of the methoxy group could also influence its solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Structural Transformations

  • The compound has been used in the synthesis and base-catalyzed ring transformation studies. For instance, Sápi et al. (1997) reported the synthesis of related compounds involving base-catalyzed ring transformations under mild conditions (Sápi et al., 1997).

Library of Structurally Diverse Compounds

  • Zaware et al. (2011) synthesized a library of structurally diverse non-natural compounds, including tetrahydropyrans substituted with triazoles, for screening against various biological targets (Zaware et al., 2011).

Antimicrobial Activities

  • Chopde et al. (2012) explored the antibacterial activities of azetidinone analogues derived from 3-methyl-1H-pyrazol-5(4H)-one, indicating potential applications in antimicrobial research (Chopde et al., 2012).

Antimicrobial Activity of Azetidin-2-one Derivatives

  • Shailesh et al. (2012) synthesized and evaluated azetidin-2-one containing pyrazoline derivatives for their antimicrobial activity, providing insights into the development of new antibacterial agents (Shailesh et al., 2012).

Chemical Synthesis and Applications in Diamides

  • Agekyan et al. (2015) detailed the chemical synthesis of p-aminobenzoic acid diamides based on related compounds, highlighting their potential in chemical synthesis applications (Agekyan et al., 2015).

Applications in Antibacterial Agents

  • Genin et al. (2000) prepared a series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, emphasizing their role in expanding the spectrum of antibiotic activity (Genin et al., 2000).

Tautomerism Studies

  • Cornago et al. (2009) studied the tautomerism of NH-pyrazoles, which is related to the structural analysis and understanding of such compounds (Cornago et al., 2009).

properties

IUPAC Name

4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-7-16(9-20(25)28-13)29-17-11-24(12-17)21(26)19-10-18(22-23(19)2)14-5-4-6-15(8-14)27-3/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZUNWDKYPDTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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